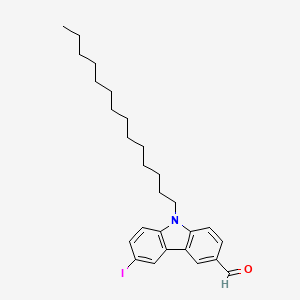
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, materials science, and organic electronics. The unique structure of this compound, which includes an iodine atom and a long tetradecyl chain, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde typically involves multiple steps, starting from commercially available carbazole derivatives. One common method includes:
Iodination: Introduction of the iodine atom at the 6-position of the carbazole ring using iodine and an oxidizing agent such as iodic acid.
Alkylation: Attachment of the tetradecyl chain at the 9-position through a Friedel-Crafts alkylation reaction using tetradecyl chloride and a Lewis acid catalyst like aluminum chloride.
Formylation: Introduction of the formyl group at the 3-position using a Vilsmeier-Haack reaction, which involves the reaction of the iodinated and alkylated carbazole with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in DMSO.
Major Products Formed
Oxidation: 6-Iodo-9-tetradecyl-9H-carbazole-3-carboxylic acid.
Reduction: 6-Iodo-9-tetradecyl-9H-carbazole-3-methanol.
Substitution: 6-Azido-9-tetradecyl-9H-carbazole-3-carbaldehyde or 6-Cyano-9-tetradecyl-9H-carbazole-3-carbaldehyde.
Scientific Research Applications
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde depends on its specific application. In biological systems, it may exert its effects through:
Molecular Targets: Interacting with specific proteins or enzymes, such as kinases or transcription factors, to modulate their activity.
Pathways Involved: Influencing cellular signaling pathways, such as the p53 pathway, to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through reactivation of the p53 pathway.
9H-Carbazole-3-carbaldehyde: Exhibits significant cytotoxic activity against various tumor cell lines.
6-((4-(Diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde: Used in photopolymerization applications.
Uniqueness
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde is unique due to the presence of the iodine atom and the long tetradecyl chain, which impart distinct chemical and physical properties. These features enhance its solubility, stability, and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
188740-69-4 |
|---|---|
Molecular Formula |
C27H36INO |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
6-iodo-9-tetradecylcarbazole-3-carbaldehyde |
InChI |
InChI=1S/C27H36INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-26-16-14-22(21-30)19-24(26)25-20-23(28)15-17-27(25)29/h14-17,19-21H,2-13,18H2,1H3 |
InChI Key |
XIXDMTAWCSZKAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















